molecular formula C9H8BrClO B6204474 1-(3-bromo-5-chlorophenyl)propan-1-one CAS No. 1261568-27-7

1-(3-bromo-5-chlorophenyl)propan-1-one

Cat. No.: B6204474
CAS No.: 1261568-27-7
M. Wt: 247.5
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Description

1-(3-Bromo-5-chlorophenyl)propan-1-one (CAS: 1204241-09-7 ) is a high-purity organic building block with the molecular formula C9H8BrClO and a molecular weight of 247.52 . This compound features a propiophenone backbone substituted with bromo and chloro groups on the phenyl ring, making it a versatile intermediate in synthetic and medicinal chemistry. Its structure is part of a class of compounds actively investigated for their role in pharmaceutical development, particularly in the creation of novel molecular scaffolds . In research settings, this compound serves as a key precursor for the synthesis of more complex, biologically active molecules. Its halogenated aromatic ring makes it a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions. Compounds with similar β-keto and halogen-substituted phenyl motifs are of significant interest in neuroscience research for studying the structure-activity relationships of synthetic stimulants that interact with plasma membrane transporters for monoamine neurotransmitters . This product is provided For Research Use Only. It is strictly not for human or veterinary diagnostic or therapeutic uses, nor for any other form of consumption. Researchers should handle this material with care, as it may be hazardous. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

CAS No.

1261568-27-7

Molecular Formula

C9H8BrClO

Molecular Weight

247.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 3 Bromo 5 Chlorophenyl Propan 1 One

Established Synthetic Pathways to 1-(3-bromo-5-chlorophenyl)propan-1-one

Traditional synthetic methods for producing aryl ketones, such as this compound, have been well-documented and rely on fundamental organic reactions.

A primary and well-established method for the synthesis of propiophenones is the Friedel-Crafts acylation. google.comblogspot.comchemguide.co.ukmasterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. blogspot.comchemguide.co.ukmasterorganicchemistry.com For the synthesis of this compound, this would involve the acylation of 1-bromo-3-chlorobenzene (B44181) with propanoyl chloride or propanoic anhydride.

A strong Lewis acid, commonly aluminum chloride (AlCl₃), is used to activate the acylating agent. masterorganicchemistry.comgoogle.com The reaction proceeds through the formation of an acylium ion, which then attacks the 1-bromo-3-chlorobenzene ring. The directing effects of the existing halogen substituents guide the position of acylation. Both bromine and chlorine are ortho-, para-directing groups; however, they are also deactivating. The substitution is expected to occur at the position least sterically hindered and electronically deactivated, leading to the desired 3,5-disubstituted product.

While effective, the traditional Friedel-Crafts acylation can suffer from drawbacks such as the need for stoichiometric amounts of the catalyst, which can lead to significant waste and corrosion issues. google.com

Organometallic chemistry provides a versatile platform for the formation of carbon-carbon bonds, offering alternative routes to aryl ketones. One potential strategy involves the preparation of a Grignard reagent from a suitable haloaromatic precursor, which is then reacted with an acylating agent. For instance, reacting 1-bromo-3-chlorobenzene with magnesium would generate a Grignard reagent, which could then be treated with propanoyl chloride.

Cross-coupling reactions, such as Suzuki or Stille couplings, represent another powerful approach. These reactions typically involve the coupling of an organometallic compound (e.g., an organoboron or organotin compound) with an organic halide in the presence of a transition metal catalyst, most commonly palladium.

Other classical synthetic transformations can also be employed. The oxidation of a corresponding secondary alcohol, 1-(3-bromo-5-chlorophenyl)propan-1-ol, would yield the desired ketone. This precursor alcohol could be synthesized via the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3-bromo-5-chlorobenzaldehyde.

Another documented route involves the bromination of a related propiophenone. For example, the bromination of 1-(3-chlorophenyl)propan-1-one could potentially lead to the desired product, although controlling the regioselectivity of the bromination would be a critical challenge. chembk.com

Novel and Greener Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous reagents.

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce environmental impact. researchgate.net In the context of Friedel-Crafts acylation, the use of solid acid catalysts or more environmentally benign Lewis acids is an area of active investigation. These catalysts can often be recovered and reused, minimizing waste.

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable tools in organic synthesis. nih.gov Iridium-catalyzed reactions have also been explored for the synthesis of certain propiophenones. rsc.org These catalytic cycles often operate under milder conditions and with higher selectivity than traditional stoichiometric methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. youtube.comyoutube.combiotage.comyoutube.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. youtube.com

The application of microwave energy to the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene could significantly enhance the reaction rate and efficiency. Similarly, microwave irradiation can be used to promote various transition metal-catalyzed cross-coupling reactions, offering a rapid and efficient route to this compound. nih.gov The use of microwave synthesis aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. youtube.com

Flow Chemistry Applications in the Synthesis of this compound

The synthesis of aromatic ketones like this compound via Friedel-Crafts acylation is often plagued by challenges such as strong exothermic events, the need for stoichiometric amounts of catalysts, and potential side reactions. numberanalytics.comchembam.com Flow chemistry, or continuous flow processing, offers robust solutions to these issues by providing superior control over reaction parameters. numberanalytics.comjst.org.in

A plausible flow synthesis for this compound would involve the reaction of 1-bromo-3-chlorobenzene with propanoyl chloride. In a typical setup, streams of the substrate and the acylating agent, premixed with a Lewis acid catalyst like aluminum chloride (AlCl₃), would be pumped into a T-mixer before entering a heated reactor coil. nih.gov The key advantages of this approach include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid dissipation of the heat generated during the exothermic acylation, preventing temperature spikes that could lead to byproduct formation. rsc.org

Precise Reaction Control: Residence time in the reactor can be precisely controlled by adjusting the flow rate and reactor volume, allowing for optimization to maximize conversion and minimize decomposition. jst.org.in

Improved Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with highly reactive reagents and exothermic reactions. rsc.orgresearchgate.net This is particularly relevant when handling corrosive reagents like AlCl₃ and acyl chlorides.

Scalability: Scaling up production in a flow system can often be achieved by either running the system for a longer duration, increasing the flow rate, or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.org

Research on the Friedel-Crafts acylation of alkynes has demonstrated that flow chemistry can provide cleaner, faster, and more selective reactions compared to traditional batch methods. rsc.org Similarly, continuous flow acetylation of electron-rich arenes has been shown to be more efficient than batch processes, achieving higher yields in significantly less time (e.g., 1 minute residence time vs. 10-15 hours in batch). researchgate.net These examples strongly suggest that a continuous flow process would be a highly effective and advantageous method for the synthesis of this compound.

Chemoenzymatic Synthesis Considerations for this compound

Chemoenzymatic synthesis merges the selectivity of biocatalysts with the practicality of traditional chemical reactions. nih.gov While direct enzymatic Friedel-Crafts acylation is not a standard approach, enzymes could be strategically employed in a multi-step synthesis of this compound or its precursors.

One potential chemoenzymatic route could involve the asymmetric reduction of the target ketone to a chiral alcohol, (1S)- or (1R)-1-(3-bromo-5-chlorophenyl)propan-1-ol. Alcohol dehydrogenases (ADHs), often from organisms like Lactobacillus kefir, are capable of reducing prochiral ketones to enantiomerically enriched alcohols with high selectivity. nih.gov

Conversely, a chemoenzymatic approach could be used to build the molecule. For instance, an asymmetric aldol (B89426) addition catalyzed by an aldolase (B8822740) enzyme could form a chiral intermediate, which is then chemically converted to the target ketone. acs.org Another strategy involves the kinetic resolution of a racemic precursor. For example, a racemic alcohol could be selectively acylated by a lipase, separating the enantiomers. The desired enantiomer could then be oxidized to the ketone. rsc.org

The development of such processes often involves combining enzymatic steps with chemical ones, such as palladium-mediated coupling reactions followed by biocatalytic halogenation, to construct complex molecules with high precision. nih.gov Although no specific chemoenzymatic synthesis for this compound has been reported, the principles demonstrated in the synthesis of other complex molecules, including other ketones and their derivatives, suggest its feasibility. acs.orgresearchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound, likely via Friedel-Crafts acylation of 1-bromo-3-chlorobenzene, is highly dependent on reaction conditions. Optimizing these parameters is crucial for maximizing yield and selectivity. numberanalytics.com

Solvent Effects on Yield and Selectivity in this compound Formation

The choice of solvent in Friedel-Crafts acylation is critical as it can influence catalyst activity and product distribution. stackexchange.com Solvents commonly used include non-polar options like carbon disulfide (CS₂) and chlorinated hydrocarbons (e.g., dichloromethane, dichloroethane), or polar solvents like nitrobenzene (B124822). stackexchange.com

The polarity of the solvent can affect the solubility of the intermediate complex formed between the acylium ion, the aromatic substrate, and the Lewis acid catalyst. In non-polar solvents, this complex may precipitate, which can sometimes favor the kinetic product. In contrast, polar solvents like nitrobenzene can keep the complex dissolved, potentially allowing the reaction to reach thermodynamic equilibrium. stackexchange.com For the acylation of chlorobenzene, studies have shown that the choice of solvent impacts the isomer distribution of the resulting chlorobenzophenones. rsc.org

Table 1: Conceptual Effect of Solvent Polarity on Friedel-Crafts Acylation

SolventPolarityTypical Effect on Reaction RateSelectivity Considerations
Carbon DisulfideNon-polarModerateMay favor kinetically controlled product.
DichloromethanePolar AproticGoodCommonly used, balances solubility and reactivity.
NitrobenzenePolar AproticCan be slowMay favor thermodynamically controlled product; can be reactive.

This table is illustrative and based on general principles of Friedel-Crafts reactions.

Temperature and Pressure Influences on the Synthesis of this compound

Temperature is a critical parameter in controlling Friedel-Crafts reactions. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as dealkylation, isomerization, or polysubstitution, leading to lower selectivity. numberanalytics.com For the benzoylation of chlorobenzene, reaction temperature has been shown to affect the final isomer ratios. rsc.org A carefully controlled, lower temperature is often preferred to maximize the yield of the desired product. numberanalytics.com

Pressure is typically less of a factor in standard batch reactions unless volatile reagents are used. However, in a continuous flow setting, pressure can be used to superheat solvents above their atmospheric boiling points. acs.org This allows reactions to be run at higher temperatures while keeping the reagents in the liquid phase, which can dramatically decrease reaction times from hours to minutes. acs.org

Chemical Reactivity and Transformation Studies of 1 3 Bromo 5 Chlorophenyl Propan 1 One

Reactions at the Carbonyl Group of 1-(3-bromo-5-chlorophenyl)propan-1-one

The carbonyl group is a key functional group that dictates a significant portion of the reactivity of this compound. It readily undergoes reduction, nucleophilic addition, and condensation reactions.

Reduction Reactions of the Ketone Moiety in this compound

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 1-(3-bromo-5-chlorophenyl)propan-1-ol. nih.gov This transformation is a fundamental reaction in organic synthesis.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. Catalytic hydrogenation, utilizing hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, can also achieve this reduction.

The general scheme for the reduction is as follows:

Scheme 1: Reduction of this compound to 1-(3-bromo-5-chlorophenyl)propan-1-ol

Nucleophilic Additions to the Carbonyl of this compound

The carbonyl carbon of this compound is electrophilic and susceptible to attack by various nucleophiles. ncert.nic.in Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup.

For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would introduce a methyl group to the carbonyl carbon, expanding the carbon framework of the molecule.

Cyanide ions, typically from sources like potassium cyanide (KCN), can also act as nucleophiles, adding to the carbonyl to form a cyanohydrin. This reaction is often reversible and base-catalyzed.

Condensation Reactions Involving this compound

This compound can participate in condensation reactions, most notably the aldol (B89426) condensation. magritek.com This reaction involves the formation of an enolate under basic or acidic conditions, which then acts as a nucleophile, attacking the carbonyl group of another molecule. magritek.com

In a self-condensation reaction, two molecules of this compound would react to form a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone. magritek.com Crossed aldol condensations with other carbonyl compounds, such as aldehydes or ketones lacking α-hydrogens, are also possible, leading to a wider range of products. magritek.com

Reactions Involving the Aromatic Ring of this compound

The aromatic ring of this compound, substituted with a bromine and a chlorine atom, is a site for various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The existing substituents on the ring—the bromo, chloro, and propanoyl groups—direct the position of the incoming electrophile. Both halogens are ortho-, para-directing deactivators, while the propanoyl group is a meta-directing deactivator. The substitution pattern will be influenced by the combined directing effects of these groups.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org

Halogenation: Further substitution of a halogen (e.g., Br or Cl) in the presence of a Lewis acid catalyst. ncert.nic.in

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, although the deactivating nature of the existing substituents can make these reactions challenging. masterorganicchemistry.com

The incoming electrophile will preferentially substitute at the positions most activated (or least deactivated) by the resident groups.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions of this compound

The bromo and chloro substituents on the aromatic ring serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity difference between the C-Br and C-Cl bonds often allows for selective coupling at the more reactive C-Br position.

Notable cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. diva-portal.orgwikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This is a versatile method for synthesizing biaryl compounds. wikipedia.org

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.demdpi.comrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgbeilstein-journals.org This is a key method for synthesizing arylamines. wikipedia.orgorganic-chemistry.org

These reactions typically require a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can influence the selectivity and yield of the desired product.

Table of Reaction Data:

Reaction TypeReagents and ConditionsProduct Type
Ketone ReductionNaBH4 or LiAlH4; or H2, Pd/CSecondary Alcohol
Nucleophilic AdditionGrignard Reagents (R-MgX) or Organolithiums (R-Li)Tertiary Alcohol
Aldol CondensationBase or Acid Catalystβ-Hydroxy Ketone or α,β-Unsaturated Ketone
NitrationHNO3, H2SO4Nitro-substituted Aromatic Compound
Suzuki-Miyaura CouplingOrganoboron reagent, Pd catalyst, BaseBiaryl Compound
Heck-Mizoroki ReactionAlkene, Pd catalyst, BaseSubstituted Alkene
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseArylamine

Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring of this compound

The phenyl ring of this compound is adorned with two halogen atoms, bromine and chlorine, which are potential sites for nucleophilic aromatic substitution (NAS). However, direct NAS on such aryl halides is generally unfavorable under classical conditions. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for achieving these transformations efficiently. wikipedia.orgwikipedia.org

These reactions proceed via a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com For a dihalogenated substrate like this compound, regioselectivity becomes a critical aspect. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step. Generally, the reactivity of carbon-halogen bonds follows the order C–I > C–Br > C–Cl. harvard.edu Consequently, palladium catalysts will preferentially react at the more reactive carbon-bromine bond over the carbon-chlorine bond. rsc.org This inherent reactivity difference allows for selective functionalization at the C3 position (bearing the bromine atom) while leaving the C5 position (bearing the chlorine atom) intact.

Key examples of such transformations include the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this would selectively form a new carbon-carbon bond at the C3 position. harvard.edursc.org

Buchwald-Hartwig Amination: This method enables the formation of carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgorganic-chemistry.org This would allow for the introduction of various amine functionalities at the C3 position of the title compound.

The table below outlines potential transformations via palladium-catalyzed cross-coupling reactions.

Reaction Type Coupling Partner Potential Product at C3 Typical Catalyst/Reagents
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)1-(3-aryl-5-chlorophenyl)propan-1-onePd(PPh₃)₄, Base (e.g., Na₂CO₃)
Buchwald-HartwigPrimary Amine (R-NH₂)1-(3-(alkylamino)-5-chlorophenyl)propan-1-onePd₂(dba)₃, Phosphine Ligand, Base
Buchwald-HartwigSecondary Amine (R₂NH)1-(3-(dialkylamino)-5-chlorophenyl)propan-1-onePd₂(dba)₃, Phosphine Ligand, Base
Stille CouplingOrganostannane (R-SnBu₃)1-(3-alkyl/aryl-5-chlorophenyl)propan-1-onePd(PPh₃)₄
Heck CouplingAlkene (CH₂=CHR)1-(3-(alkenyl)-5-chlorophenyl)propan-1-onePd(OAc)₂, Base

Transformations Involving the Propyl Chain of this compound

The propyl chain, specifically the carbon atom adjacent to the carbonyl group (the α-carbon), is another reactive center in the molecule, susceptible to halogenation, oxidation, and other functionalizations.

Alpha-Halogenation of this compound

The α-carbon of the propan-1-one moiety can be readily halogenated with chlorine, bromine, or iodine under either acidic or basic conditions. chemistrysteps.compressbooks.pub This reaction introduces a halogen atom at the C2 position of the propyl chain.

Under acidic conditions, the reaction proceeds through an enol intermediate. The reaction is typically catalyzed by an acid like acetic acid or HBr. masterorganicchemistry.com The formation of the enol is the rate-determining step, and for unsymmetrical ketones, halogenation generally occurs at the more substituted α-carbon. youtube.comlibretexts.org In the case of this compound, this leads to monohalogenation at the secondary carbon of the propyl chain. Further halogenation is disfavored because the introduced halogen withdraws electron density, making the carbonyl oxygen less basic and less likely to be protonated for further enol formation. pressbooks.pub

Under basic conditions, the reaction proceeds via an enolate intermediate. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens due to its electron-withdrawing nature. pressbooks.publibretexts.org This makes the monohalogenated product more reactive than the starting ketone, often leading to polyhalogenation. libretexts.orgpearson.com Therefore, controlling the reaction to achieve monohalogenation can be challenging under basic conditions.

Condition Reagent Intermediate Expected Product Key Characteristics
AcidicBr₂, Acetic AcidEnol2-Bromo-1-(3-bromo-5-chlorophenyl)propan-1-oneMonohalogenation is favored.
BasicCl₂, NaOHEnolate2,2-Dichloro-1-(3-bromo-5-chlorophenyl)propan-1-onePolyhalogenation is common.

Oxidation and Functionalization of the Alkyl Chain in this compound

The ketone functionality and its adjacent alkyl chain can be transformed through various oxidation reactions. A prominent example is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orglibretexts.org This reaction typically employs a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

The reaction proceeds through the formation of a tetrahedral intermediate, often called the Criegee intermediate. jk-sci.com This is followed by the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups determines the regioselectivity of the reaction. The general order of migration preference is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgpw.live

For this compound, the two groups attached to the carbonyl are the 3-bromo-5-chlorophenyl group (an aryl group) and an ethyl group (a primary alkyl group). Based on the established migratory aptitude, the 3-bromo-5-chlorophenyl group is expected to migrate preferentially over the ethyl group. This would result in the formation of ethyl 3-bromo-5-chlorobenzoate. pw.live

Reaction Reagent Migrating Group Expected Product
Baeyer-Villiger Oxidationm-CPBA3-bromo-5-chlorophenylEthyl 3-bromo-5-chlorobenzoate

Reaction Mechanism Elucidation for this compound Transformations

Understanding the step-by-step pathway of a reaction is fundamental to controlling its outcome. The mechanisms for the transformations of this compound are elucidated through a combination of experimental techniques and theoretical studies. dalalinstitute.comfiveable.me Methods such as kinetic analysis, isotopic labeling, crossover experiments, and spectroscopic identification of intermediates provide insight into the reaction pathways. dalalinstitute.comsolubilityofthings.comnumberanalytics.com

Mechanism of Palladium-Catalyzed Cross-Coupling: As mentioned, the catalytic cycle for reactions like Suzuki or Buchwald-Hartwig amination involves three fundamental steps: wikipedia.orglibretexts.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. youtube.com

Transmetalation: The nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig) displaces the halide on the palladium complex. youtube.com

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

Mechanism of Alpha-Halogenation:

Acid-Catalyzed: The mechanism begins with the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form a nucleophilic enol intermediate. This enol then attacks the diatomic halogen (e.g., Br₂), leading to the α-halogenated ketone and regeneration of the acid catalyst. Kinetic studies often show that the rate of reaction depends on the concentration of the ketone and the acid, but not the halogen, indicating that enol formation is the rate-determining step. masterorganicchemistry.comlibretexts.orglibretexts.org

Base-Promoted: A base removes an α-proton to form a nucleophilic enolate anion. This enolate then attacks the halogen in an SN2-like fashion to yield the product. As the halogen is electron-withdrawing, any remaining α-protons become more acidic, facilitating further halogenation. chemistrysteps.comlibretexts.org

Mechanism of Baeyer-Villiger Oxidation: The accepted mechanism involves the following steps: wikipedia.orgpw.live

Protonation of the carbonyl oxygen by the peroxyacid.

Nucleophilic attack of the peroxyacid on the carbonyl carbon to form the Criegee intermediate. jk-sci.com

A concerted step where the migrating group (the 3-bromo-5-chlorophenyl group) moves from carbon to the adjacent oxygen, with the simultaneous departure of a carboxylate anion as the leaving group. This rearrangement is the rate-determining step and occurs with retention of stereochemistry at the migrating center.

Deprotonation of the resulting oxocarbenium ion to yield the final ester product.

Advanced Spectroscopic and Structural Elucidation of 1 3 Bromo 5 Chlorophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-(3-bromo-5-chlorophenyl)propan-1-one

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides definitive evidence for its constitution.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The 1,3,5-trisubstituted aromatic ring gives rise to three proton signals in the aromatic region. Due to the meta-relationship, these protons exhibit small coupling constants (meta-coupling, J ≈ 2-3 Hz). The deshielding effect of the carbonyl group and the halogens (bromine and chlorine) influences their chemical shifts. The ethyl group of the propanone moiety presents a classic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively, with a typical vicinal coupling constant (J ≈ 7 Hz).

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show nine distinct carbon signals. The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (around 190-200 ppm). The six aromatic carbons will have chemical shifts in the range of 120-145 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) showing characteristic shifts influenced by the respective electronegativity and heavy atom effects. The aliphatic carbons of the ethyl group will appear at a higher field.

Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.9 - 8.1t1HAr-H
~7.7 - 7.9t1HAr-H
~7.6 - 7.8t1HAr-H
~2.9 - 3.1q2H-CH₂-
~1.1 - 1.3t3H-CH₃

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) (ppm)Assignment
~195 - 200C=O
~138 - 142Ar-C (quaternary)
~135 - 138Ar-C (quaternary)
~130 - 135Ar-CH
~125 - 130Ar-CH
~120 - 125Ar-CH
~120 - 125Ar-C (quaternary)
~30 - 35-CH₂-
~8 - 12-CH₃

Two-dimensional NMR techniques are indispensable for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show a clear cross-peak between the quartet of the methylene protons and the triplet of the methyl protons, confirming the ethyl group. youtube.comsdsu.edu It would also reveal the small meta-couplings between the three aromatic protons, helping to assign their relative positions on the phenyl ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.comsdsu.edu The HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal. This allows for the unambiguous assignment of the chemical shifts of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule. youtube.comsdsu.edu Key HMBC correlations would be observed from the methylene protons to the carbonyl carbon and the quaternary aromatic carbon to which the propanone group is attached. Furthermore, correlations from the aromatic protons to neighboring and distant aromatic carbons would confirm the substitution pattern on the ring.

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior upon ionization.

HRMS precisely measures the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₈BrClO), the presence of two halogen isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion peak. The accurate mass measurement would distinguish the molecular formula from other possible combinations of atoms with the same nominal mass.

Predicted HRMS Data for this compound

IonCalculated m/z
[C₉H₈⁷⁹Br³⁵ClO + H]⁺246.9574
[C₉H₈⁸¹Br³⁵ClO + H]⁺248.9554
[C₉H₈⁷⁹Br³⁷ClO + H]⁺248.9545
[C₉H₈⁸¹Br³⁷ClO + H]⁺250.9524

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, the primary fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Alpha-cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of the ethyl radical (•CH₂CH₃) to form the stable 3-bromo-5-chlorobenzoyl cation.

Loss of CO: The resulting benzoyl cation can further lose a molecule of carbon monoxide (CO).

Loss of Halogens: Fragmentation involving the loss of bromine or chlorine radicals can also occur.

Predicted Major Fragments in the MS/MS Spectrum

m/z (for ⁷⁹Br and ³⁵Cl)Identity
218[M - C₂H₅]⁺
190[M - C₂H₅ - CO]⁺
111[C₆H₄Cl]⁺
155/157[C₆H₄Br]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

Infrared and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's bonds. These frequencies are characteristic of the functional groups present.

The IR and Raman spectra of this compound would exhibit several key absorption bands:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1680 and 1700 cm⁻¹, is characteristic of the carbonyl group of an aromatic ketone. rsc.org Conjugation with the aromatic ring lowers this frequency compared to an aliphatic ketone. rsc.org

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ are due to the stretching of the sp² C-H bonds on the phenyl ring. rsc.org

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the sp³ C-H bonds in the ethyl group. rsc.org

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

C-Br and C-Cl Stretches: The carbon-halogen stretching vibrations are expected in the lower frequency region of the spectrum (fingerprint region), typically below 800 cm⁻¹. The C-Cl stretch usually appears around 700-750 cm⁻¹, while the C-Br stretch is found at lower wavenumbers, around 500-600 cm⁻¹.

Predicted Key Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational Mode
~3100 - 3000Aromatic C-H Stretch
~2980 - 2870Aliphatic C-H Stretch
~1685 - 1700C=O Stretch
~1550 - 1600Aromatic C=C Stretch
~700 - 750C-Cl Stretch
~500 - 600C-Br Stretch

X-ray Crystallography and Solid-State Structure of this compound

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for this compound. The determination of a crystal structure through single-crystal X-ray diffraction is the definitive method for understanding the precise three-dimensional arrangement of atoms and molecules in the solid state. Without such an experimental study, any discussion of its crystal structure remains speculative.

Polymorphism and Crystal Engineering Studies for this compound

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, as different polymorphs can exhibit varying physical properties, including solubility, melting point, and stability.

Currently, there are no published studies on the polymorphism of this compound. Research in this area would involve systematic crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) to identify and characterize potential polymorphic forms. Crystal engineering studies, which involve the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions, have also not been reported for this specific compound.

Intermolecular Interactions and Crystal Packing of this compound

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, one could anticipate the presence of several types of non-covalent interactions based on its molecular structure. These would likely include:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring are capable of forming halogen bonds, where the halogen atom acts as an electrophilic species and interacts with a nucleophile.

Dipole-Dipole Interactions: The carbonyl group (C=O) introduces a significant dipole moment, leading to dipole-dipole interactions that would play a role in the molecular packing.

However, without experimental crystallographic data, the specific nature, geometry, and relative strengths of these interactions in the solid state of this compound cannot be determined. A detailed analysis would require the precise coordinates of each atom in the unit cell, which can only be obtained through X-ray diffraction.

Chiroptical Spectroscopy (VCD, ECD) of Enantiomerically Pure this compound (if applicable)

The molecule this compound possesses a stereocenter at the carbon atom of the propan-1-one moiety that is bonded to the phenyl ring and the ethyl group. This means the compound can exist as a pair of enantiomers, (R)-1-(3-bromo-5-chlorophenyl)propan-1-one and (S)-1-(3-bromo-5-chlorophenyl)propan-1-one.

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful tools for studying chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its absolute configuration and conformation in solution. ECD provides similar information based on the differential absorption of circularly polarized ultraviolet-visible light.

A thorough review of the scientific literature indicates that enantiomerically pure samples of this compound have not been synthesized or resolved, and consequently, no VCD or ECD studies have been reported. Such an investigation would first require the separation of the racemic mixture or an asymmetric synthesis to obtain the individual enantiomers. Subsequently, the application of chiroptical spectroscopy, often in conjunction with quantum chemical calculations, could be used to assign the absolute configuration of each enantiomer.

Theoretical and Computational Chemistry Studies of 1 3 Bromo 5 Chlorophenyl Propan 1 One

Quantum Chemical Calculations for 1-(3-bromo-5-chlorophenyl)propan-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometry, electronic properties, and reactivity.

For this compound, DFT calculations, typically using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to find the molecule's most stable three-dimensional geometry (optimized structure). The resulting electron density map reveals how electrons are distributed across the molecule. Regions of high electron density often indicate nucleophilic sites, prone to attack by electrophiles, while regions of low electron density suggest electrophilic sites. The presence of electronegative bromine and chlorine atoms, along with the carbonyl group, significantly influences this distribution, creating a complex reactivity profile.

Below is a hypothetical table of optimized geometric parameters for this compound, as would be predicted by DFT calculations.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations. This data is illustrative and based on typical values for similar chemical structures.
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O1.21 Å
Bond LengthC-Br1.90 Å
Bond LengthC-Cl1.74 Å
Bond AngleC-C(O)-C118.5°
Dihedral AngleC(ring)-C(ring)-C(O)-C25.0°

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the substituted phenyl ring, which is rich in π-electrons. The LUMO is likely centered around the carbonyl group, a known electron-withdrawing moiety. The energy of these orbitals and their gap can be precisely calculated using DFT. mdpi.comresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound. This data is illustrative.
ParameterPredicted Energy (eV)
HOMO Energy-6.85 eV
LUMO Energy-1.75 eV
HOMO-LUMO Gap (ΔE)5.10 eV

The relatively large hypothetical energy gap suggests that this compound is a moderately stable molecule.

Quantum chemical calculations can accurately predict various spectroscopic parameters. Time-dependent DFT (TD-DFT) is often used to calculate electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net Furthermore, calculations of vibrational frequencies are invaluable for interpreting infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, a theoretical vibrational spectrum can be generated. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

Table 3: Hypothetical Comparison of Calculated and Experimental IR Frequencies (cm⁻¹) for Key Functional Groups in this compound. This data is illustrative.
Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
C=O Stretch (Ketone)16901680 - 1700
C-Br Stretch (Aromatic)10751060 - 1090
C-Cl Stretch (Aromatic)10951080 - 1110
C-H Stretch (Aromatic)30803050 - 3100

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics describes electronic behavior, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior, which is crucial for understanding conformational changes and interactions with the environment. tandfonline.comnih.gov

Table 4: Hypothetical Relative Energies of Different Conformers of this compound Based on the C(ring)-C(ring)-C(O)-C Dihedral Angle. This data is illustrative.
Dihedral AngleRelative Energy (kcal/mol)Stability
2.5 (Transition State)Low
± 25°0.0 (Global Minimum)High
± 90°3.0 (Transition State)Low
± 155°0.8 (Local Minimum)Moderate

The properties and behavior of a molecule can be significantly altered by its solvent environment. MD simulations can explicitly model solvent molecules around the solute, providing a detailed picture of solvation. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to approximate the effect of the solvent as a continuous medium with a specific dielectric constant. youtube.combohrium.comorientjchem.org These studies can predict how the conformational preferences and electronic properties (like the HOMO-LUMO gap) of this compound might change in solvents of varying polarity, which is critical for predicting its behavior in different chemical environments.

Table 5: Hypothetical Solvent Effects on the Dipole Moment of this compound. This data is illustrative.
SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase12.8 D
Cyclohexane2.03.1 D
Methanol33.04.5 D
Water80.14.9 D

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound and its Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govmdpi.comnih.gov The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. By quantifying structural characteristics as numerical values known as molecular descriptors, QSPR models can predict properties for which experimental data is unavailable. researchgate.net

For this compound and its derivatives, QSPR models can be developed to predict a wide range of properties. The process typically involves:

Data Set Compilation: A series of structurally related compounds, including this compound and its derivatives, with known experimental values for a specific property (e.g., boiling point, solubility, or a biological activity) is collected.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Quantum-chemical descriptors: Calculated using quantum mechanics, these describe the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and partial charges on atoms. researchgate.net

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks, are used to build a mathematical model that correlates a subset of the calculated descriptors with the property of interest. mdpi.com The predictive power of the model is then rigorously validated using techniques like cross-validation and external test sets. researchgate.net

A hypothetical QSPR study on this compound and its derivatives could aim to predict a property like the n-octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. The following interactive table illustrates a potential dataset for such a study.

Compound NameMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)Predicted logP (QSPR Model)
This compound247.513.817.13.75
1-(3,5-dichlorophenyl)propan-1-one203.063.517.13.48
1-(3,5-dibromophenyl)propan-1-one291.964.117.14.02
1-(3-bromo-5-fluorophenyl)propan-1-one231.053.317.13.29
1-(3-chloro-5-methylphenyl)propan-1-one182.653.217.13.18

Note: The "Predicted logP (QSPR Model)" values are hypothetical and for illustrative purposes only. XLogP3 and Polar Surface Area are examples of commonly used molecular descriptors.

Such QSPR models are valuable tools in drug discovery and material science for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational chemistry provides powerful methods to investigate the mechanisms of chemical reactions, including identifying intermediates and determining the energy barriers associated with each step. For this compound, reaction pathway modeling can elucidate the feasibility and selectivity of various transformations.

A key aspect of this modeling is the identification of transition states . A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. ncert.nic.in The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

Several important transformations of this compound can be studied using these methods:

Nucleophilic Addition to the Carbonyl Group: The ketone functional group is susceptible to attack by nucleophiles. For example, the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165). Computational modeling can map out the potential energy surface for the approach of the hydride ion to the carbonyl carbon, identifying the transition state structure and its associated energy.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of this compound can undergo electrophilic substitution reactions, such as nitration or further halogenation. Theoretical calculations can predict the most likely position of attack (ortho, meta, or para to the existing substituents) by analyzing the electron density distribution in the aromatic ring and the stability of the intermediate carbocations (sigma complexes). The presence of a bromine and a chlorine atom, along with the deactivating propanoyl group, will influence the regioselectivity of such reactions.

Nucleophilic Substitution at the Halogenated Positions: While generally less facile on an aromatic ring, under certain conditions, the bromine or chlorine atoms could be displaced by a strong nucleophile. Computational modeling can assess the feasibility of such reactions by calculating the activation energies for the formation of the Meisenheimer complex intermediate.

The following table outlines a hypothetical analysis of a reaction pathway for the reduction of this compound.

Reaction StepReactant(s)Product(s)Calculated Activation Energy (kJ/mol)
Nucleophilic attack of hydride on the carbonyl carbonThis compound + BH₄⁻Alkoxide intermediate55.2
Protonation of the alkoxideAlkoxide intermediate + H₂O1-(3-bromo-5-chlorophenyl)propan-1-ol + OH⁻12.5

Note: The "Calculated Activation Energy" values are hypothetical and for illustrative purposes only.

By comparing the activation energies for different potential reaction pathways, computational chemists can predict the major products of a reaction and suggest optimal reaction conditions. This synergy between theoretical calculations and experimental chemistry accelerates the discovery and development of new chemical entities and processes.

Role of 1 3 Bromo 5 Chlorophenyl Propan 1 One As a Synthetic Intermediate and Precursor

Utilization of 1-(3-bromo-5-chlorophenyl)propan-1-one in the Synthesis of Complex Organic Molecules

The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the propionyl side chain, makes this compound a key building block for a variety of more intricate compounds. The ketone functionality serves as a handle for numerous chemical transformations, while the halogen atoms provide sites for cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Research has demonstrated the utility of analogous bromo-chloro phenyl ketones in the synthesis of complex heterocyclic structures. For instance, the related compound 1-(3-bromo-5-chlorophenyl)ethanone (B178965) is a precursor in multi-step syntheses. While direct examples for the propan-1-one derivative are not extensively documented in publicly available literature, the chemical principles governing its reactivity can be inferred. The additional carbon in the propan-1-one side chain offers opportunities for different reaction pathways compared to its ethanone (B97240) counterpart, potentially leading to the formation of six-membered rings or other complex aliphatic chains.

Derivatization Strategies for this compound to Generate Novel Scaffolds

The derivatization of this compound can be systematically approached by targeting its distinct functional groups. This allows for the generation of a library of novel molecular scaffolds with potential applications in various fields of chemical research.

Table 1: Potential Derivatization Strategies

Functional GroupReaction TypePotential Products
KetoneReduction1-(3-bromo-5-chlorophenyl)propan-1-ol
KetoneGrignard ReactionTertiary alcohols with diverse substituents
KetoneWittig ReactionAlkenes with various substitutions
KetoneReductive AminationAmines and their derivatives
Bromo/ChloroSuzuki CouplingBiaryl compounds
Bromo/ChloroBuchwald-Hartwig AminationN-Aryl amines and heterocycles
Bromo/ChloroSonogashira CouplingAryl alkynes

These derivatization strategies highlight the compound's potential as a versatile starting material. The differential reactivity of the bromo and chloro substituents can also be exploited for selective, stepwise functionalization, further expanding the diversity of accessible molecular scaffolds.

Stereoselective Transformations Utilizing this compound as a Chiral Precursor

The prochiral nature of the ketone in this compound makes it an attractive substrate for asymmetric synthesis. Stereoselective reduction of the carbonyl group can lead to the formation of chiral secondary alcohols with high enantiomeric purity.

Application of this compound in Ligand Design for Catalysis Research

The rigid, substituted phenyl ring of this compound and its derivatives makes it a candidate for incorporation into ligand scaffolds for transition metal catalysis. The halogen atoms can be functionalized to introduce coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes.

The precise positioning of these coordinating groups, dictated by the substitution pattern on the phenyl ring, can influence the steric and electronic properties of the resulting metal complex. This, in turn, can have a significant impact on the activity, selectivity, and stability of the catalyst in various chemical transformations. While direct applications of this specific compound in published ligand syntheses are sparse, the underlying principles of ligand design suggest its potential utility in creating novel catalytic systems.

Role in the Synthesis of Scaffolds for Materials Science Research

The aromatic and halogenated nature of this compound suggests its potential as a precursor for materials with interesting properties. The presence of bromine and chlorine atoms can enhance flame retardancy in polymers. Furthermore, the rigid aromatic core can be incorporated into liquid crystal structures or other ordered materials.

Through polymerization reactions, either by functionalizing the ketone or the halogen atoms, novel polymers with tailored properties could be synthesized. The incorporation of this building block could influence properties such as thermal stability, refractive index, and dielectric constant. While this remains a theoretical application pending further research, the molecular structure of this compound holds promise for the development of new materials.

Structure Activity Relationship Sar and Mechanistic Studies on 1 3 Bromo 5 Chlorophenyl Propan 1 One Derivatives Excluding Clinical Applications

Systematic Chemical Modification of 1-(3-bromo-5-chlorophenyl)propan-1-one and its Impact on Intrinsic Chemical Properties

Systematic modifications of the this compound structure would be anticipated to significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can be broadly categorized into alterations of the aromatic ring substituents and changes to the propan-1-one side chain.

The lipophilicity, a critical parameter in determining a molecule's interaction with non-polar environments, is heavily influenced by the halogen substituents. Both bromine and chlorine atoms contribute to an increase in lipophilicity compared to an unsubstituted phenyl ring. Variations in this property can be achieved by replacing the bromine or chlorine with other halogens (e.g., fluorine or iodine) or with non-halogen groups.

ModificationPredicted Impact on Lipophilicity (LogP)Predicted Impact on Electronic Properties
Replacement of Br with FDecreaseIncreased electron-withdrawing effect
Replacement of Cl with IIncreaseDecreased electron-withdrawing effect
Extension of the propyl chainIncreaseMinimal change to aromatic ring electronics
Introduction of a hydroxyl group on the propyl chainDecreaseIncreased polarity and hydrogen bonding potential

Investigation of Bromine and Chlorine Substituent Effects on Reactivity and Electronic Characteristics

The bromine and chlorine atoms at the meta-positions (3 and 5) of the phenyl ring are key determinants of the reactivity and electronic nature of this compound. Both halogens are electron-withdrawing through the inductive effect due to their high electronegativity. This inductive withdrawal deactivates the aromatic ring towards electrophilic substitution reactions compared to benzene (B151609).

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which tends to direct incoming electrophiles to the ortho and para positions. In the case of 3,5-disubstitution, the positions ortho and para to one halogen are meta to the other, leading to a complex directive effect. The primary consequence of this substitution pattern is a significant polarization of the aromatic ring, creating regions of differing electron density that can influence non-covalent interactions with other molecules.

The combined electron-withdrawing nature of the two halogens makes the carbonyl carbon of the propan-1-one group more electrophilic, potentially increasing its reactivity towards nucleophiles.

Exploring the Role of the Propan-1-one Moiety in Molecular Interactions

The propan-1-one moiety is a crucial component for establishing a variety of molecular interactions. The carbonyl group (C=O) is a key feature, with the oxygen atom acting as a hydrogen bond acceptor. This ability to form hydrogen bonds is fundamental for the molecule's interaction with biological macromolecules, such as enzymes and receptors, where it can engage with hydrogen bond donor residues like tyrosine or serine.

The ethyl group attached to the carbonyl provides a region of hydrophobicity. This allows for van der Waals and hydrophobic interactions, which are critical for binding within hydrophobic pockets of proteins. The flexibility of the propyl chain allows it to adopt different conformations, enabling an induced fit to a binding site. The combination of a hydrogen-bonding acceptor and a hydrophobic region makes the propan-1-one group a versatile anchor for molecular recognition.

Interaction TypeMolecular FeaturePotential Interacting Partner
Hydrogen BondingCarbonyl OxygenAmino acid residues with -OH or -NH groups
Hydrophobic InteractionsEthyl groupNon-polar amino acid residues
Dipole-Dipole InteractionsCarbonyl groupPolar regions of a binding site

Mechanistic Insights from Chemical Modulations of this compound in In Vitro Biochemical Assays

While specific biochemical assay data for this compound is scarce in the public domain, we can hypothesize its behavior based on studies of similar halogenated ketones. In the context of enzyme inhibition, for instance, the molecule could act as a competitive inhibitor by binding to the active site of an enzyme.

The binding mechanism would likely involve a combination of the interactions described above. The halogenated phenyl ring could fit into a hydrophobic pocket, with the specific halogen atoms potentially forming halogen bonds—a type of non-covalent interaction with electron-rich atoms. The propan-1-one's carbonyl oxygen could form a crucial hydrogen bond with an active site residue, orienting the molecule for optimal binding.

Studies on related halogenated chalcones have shown potent enzyme inhibitory activity, where the halogen substitutions significantly influence the binding affinity. nih.gov It is plausible that derivatives of this compound would exhibit similar structure-dependent inhibitory mechanisms. For example, altering the halogen identity or position could modulate the binding affinity by changing the electronic and steric complementarity with the enzyme's active site.

Further research involving systematic modification of this compound and subsequent evaluation in a panel of in vitro biochemical assays would be necessary to fully elucidate the specific mechanisms of action and to build a comprehensive structure-activity relationship profile.

Future Research Directions and Unexplored Avenues for 1 3 Bromo 5 Chlorophenyl Propan 1 One

Development of More Efficient and Sustainable Synthetic Routes for 1-(3-bromo-5-chlorophenyl)propan-1-one

While classical synthetic methods for aryl ketones are well-established, future research should focus on developing more environmentally benign and efficient pathways to synthesize this compound. Current methods often rely on traditional Friedel-Crafts acylation, which may use stoichiometric amounts of Lewis acids and halogenated solvents.

Future synthetic strategies could explore:

Catalytic Approaches: Investigating novel transition-metal-catalyzed cross-coupling reactions could provide a more direct and atom-economical route. For instance, a photoredox/nickel dual catalysis could couple 1,3-dibromo-5-chlorobenzene with a propanoyl equivalent, offering a milder alternative to traditional methods. researchgate.net

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of greener solvents (e.g., ionic liquids or supercritical fluids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and the development of recyclable catalytic systems. nih.gov

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. This would be particularly advantageous for optimizing reaction conditions and increasing yield and purity.

Synthetic StrategyPotential AdvantagesKey Research Focus
Photoredox/Nickel Catalysis Milder reaction conditions, high functional group tolerance. researchgate.netDevelopment of suitable propanoylating agents and optimization of catalyst systems.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often higher yields. nih.govSolvent and catalyst screening for optimal performance under microwave conditions.
Continuous Flow Chemistry Precise control over reaction parameters, improved safety and scalability.Reactor design and optimization of flow rates, temperature, and reagent mixing.

Exploration of Novel Reactivity Patterns for this compound

The unique arrangement of functional groups in this compound offers a rich landscape for exploring novel chemical transformations. The differential reactivity of the bromine and chlorine atoms, alongside the ketone moiety, allows for selective and sequential modifications.

Selective Cross-Coupling: The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for the stepwise introduction of different substituents onto the aromatic ring, leading to highly functionalized and complex molecules.

Ketone Group Transformations: The ketone can serve as a handle for a wide array of reactions, including asymmetric reduction to chiral alcohols, addition of organometallic reagents to create tertiary alcohols, and various condensation reactions (e.g., aldol (B89426), Mannich) to build larger molecular frameworks.

α-Functionalization: The carbon atom alpha to the carbonyl group is amenable to functionalization, such as halogenation or alkylation, creating new stereocenters and further increasing molecular complexity. nih.gov

Advanced Computational Studies for Predicting New Applications of this compound

Computational chemistry provides powerful tools to predict the properties and potential applications of molecules, thereby guiding experimental efforts. Advanced computational studies on this compound could offer significant insights.

DFT Calculations: Density Functional Theory (DFT) can be employed to calculate various molecular properties, including frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and dipole moments. ajpchem.org These calculations can help predict the molecule's reactivity, stability, and potential for intermolecular interactions.

QSAR Modeling: By generating a library of virtual derivatives of this compound and calculating their physicochemical properties, Quantitative Structure-Activity Relationship (QSAR) models can be developed. ajpchem.orgrsc.org These models can predict potential biological activities and guide the synthesis of compounds with desired properties.

Reaction Mechanism Simulation: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts.

Computational MethodPredicted PropertiesPotential Application
Density Functional Theory (DFT) Electronic structure, reactivity indices, spectroscopic properties. samipubco.comresearchgate.netRational design of new reactions, understanding intermolecular forces.
QSAR Correlation of structural features with biological activity. ajpchem.orgPrediction of new therapeutic targets, prioritization of synthetic candidates.
Molecular Docking Binding affinity and mode of interaction with biological targets.Virtual screening for drug discovery, understanding enzyme inhibition.

Design and Synthesis of Complex Architectures from this compound as a Core Building Block

The compound's trifunctional nature makes it an ideal starting material for the synthesis of complex molecular architectures. Its rigid phenyl core can serve as a scaffold for constructing elaborate three-dimensional structures.

Future research could focus on using this compound to synthesize:

Heterocyclic Compounds: The ketone functionality can be a key element in cyclization reactions to form various heterocyclic systems, such as pyridines, pyrimidines, or benzodiazepines, which are common motifs in pharmaceuticals.

Polycyclic Aromatic Systems: Through sequential cross-coupling and annulation reactions, the core phenyl ring can be extended to create larger polycyclic aromatic systems with potentially interesting electronic and photophysical properties.

Dendrimers and Polymers: The multiple reactive sites could allow for its use as a branching unit in the synthesis of dendrimers or as a monomer in the creation of novel polymers with tailored properties.

Integration of this compound into Interdisciplinary Chemical Research Fields

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields beyond traditional organic synthesis.

Supramolecular Chemistry: The bromine and chlorine atoms can act as halogen bond donors, enabling the formation of self-assembled supramolecular structures. The study of these non-covalent interactions could lead to the development of new crystal engineering strategies and functional materials.

Photochemistry: Aryl ketones are known to be photoactive and can undergo various photochemical reactions, such as Norrish type I and type II cleavages, or act as photosensitizers. Investigating the photochemical behavior of this compound could reveal novel photoreactions or applications in photodynamic therapy or materials science. The presence of heavy atoms like bromine could also influence intersystem crossing rates, potentially leading to interesting photophysical properties.

Q & A

Advanced Question

  • Acidic Conditions : Monitor ketone protonation via 13C^{13}C-NMR (carbonyl carbon upfield shift). React with Grignard reagents to form tertiary alcohols.
  • Basic Conditions : Base-induced elimination (e.g., DBU) can yield α,β-unsaturated ketones; track via UV-Vis (λ ~250 nm for conjugated enones).
  • Photolysis : UV irradiation (254 nm) may cleave C–Br bonds; analyze products via GC-MS (EI mode) to detect bromine loss fragments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.